![molecular formula C14H12N2OS2 B2653270 3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1156110-81-4](/img/structure/B2653270.png)
3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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Description
3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, commonly known as 3,5-dimethylphenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one, is an organic compound with a unique structure and a range of interesting properties. It is a member of the thienopyrimidine family, which is composed of heterocyclic compounds with a six-membered ring containing two nitrogen atoms. This compound has been studied extensively for its potential applications in the fields of synthetic chemistry, biomedicine, and materials science.
Scientific Research Applications
- DMPT exhibits potential as an anticancer agent due to its ability to inhibit specific cellular pathways. Researchers have investigated its impact on tumor growth, apoptosis, and metastasis inhibition. Further studies are needed to optimize its efficacy and minimize toxicity .
- DMPT has shown anti-inflammatory effects in preclinical models. It may modulate inflammatory mediators and suppress immune responses. Researchers explore its potential for treating chronic inflammatory diseases .
- Some studies suggest that DMPT possesses antiviral properties. It may interfere with viral replication or entry mechanisms. Investigations focus on its efficacy against specific viruses, such as HIV and herpesviruses .
- DMPT’s unique structure makes it interesting for material science applications. Researchers investigate its use in organic semiconductors, solar cells, and light-emitting diodes (LEDs). Its electron-rich thieno[3,2-d]pyrimidine core contributes to its electronic properties .
- DMPT exhibits fluorescence and phosphorescence properties. Scientists explore its behavior under different conditions, including solvent polarity and temperature. These insights aid in designing luminescent materials .
- DMPT can coordinate with transition metals to form stable complexes. Researchers study its role as a ligand in catalytic reactions, such as C–C bond formation or cross-coupling reactions. These complexes may find applications in organic synthesis .
Anticancer Research
Anti-inflammatory Properties
Antiviral Activity
Material Science and Organic Electronics
Photophysical Properties
Metal Complexes and Catalysis
properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-8-5-9(2)7-10(6-8)16-13(17)12-11(3-4-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZBTEDLSDDXLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one |
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